5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone

Overview

Description

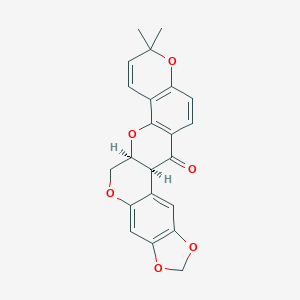

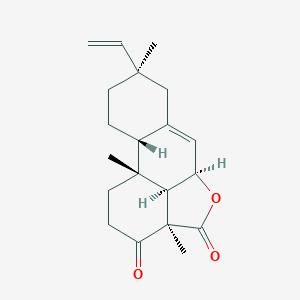

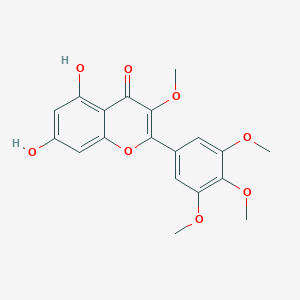

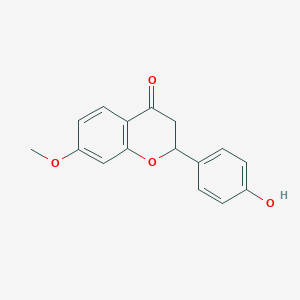

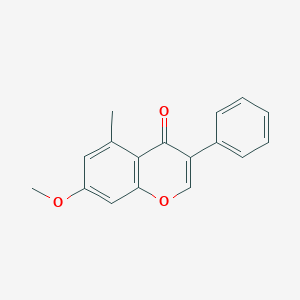

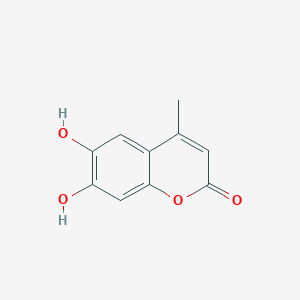

5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is a tetramethoxyflavone, a type of flavonoid compound . It is a derivative of myricetin, where the hydroxy groups at positions 3, 3’, 4’ and 5’ are replaced by methoxy groups . This compound is isolated from Bridelia ferruginea, a subtropical medicinal plant widely used in traditional African medicine .

Molecular Structure Analysis

The molecular formula of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is C19H18O8 . The average mass is 374.341 Da and the monoisotopic mass is 374.100159 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone include a density of 1.4±0.1 g/cm3, boiling point of 594.2±50.0 °C at 760 mmHg, and a flash point of 214.3±23.6 °C . It has 8 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications

Antimicrobial and Antioxidant Activities

Myricetin has been well-documented for its antimicrobial and antioxidant activities. It is commonly found in plants and these properties are among its most beneficial biological effects .

Neuroprotective Activity

Preclinical studies have shown that myricetin exhibits neuroprotective activities, potentially beneficial for diseases like Alzheimer’s, Parkinson’s, Huntington’s, and amyotrophic lateral sclerosis .

Restoration of Cellular Antioxidant Defense

Research indicates that myricetin can restore the activity and protein expression of cellular antioxidant defense enzymes such as SOD, catalase (CAT), and glutathione peroxidase (GPx) which are reduced by oxidative stress .

Anti-inflammatory Applications

Myricetin extracted from Myrica rubra has been used to suppress inflammation in experimental models. It inhibits mammary inflammation by reducing the expression of inflammatory cytokines and proteins involved in inflammatory pathways .

Potential in Cardiovascular Disease Treatment

In vivo investigations suggest that myricetin possesses lipid-lowering activity, indicating its potential use in the treatment of hyperlipidemia and cardiovascular diseases .

Mechanism of Action

Target of Action

The primary target of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in the regulation of cell growth and differentiation.

Mode of Action

5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone interacts with its target, β-catenin, to exert a chondroprotective effect . This means that it helps to protect cartilage cells, potentially slowing the progression of diseases such as osteoarthritis.

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and survival. By interacting with β-catenin, the compound can influence these processes, potentially leading to therapeutic effects.

Pharmacokinetics

It is known that the compound is orally active This suggests that it can be absorbed through the digestive tract and distributed throughout the body to exert its effects

Result of Action

The molecular and cellular effects of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone’s action include anti-inflammatory, anti-fungal, anti-malarial, and anti-mycobacterial activities . These effects are likely the result of the compound’s interaction with β-catenin and its influence on the Wnt/β-catenin signaling pathway.

properties

IUPAC Name |

5,7-dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)18(13)25-3)17-19(26-4)16(22)15-11(21)7-10(20)8-12(15)27-17/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXLGTWJLNLXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465276 | |

| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |

CAS RN |

14585-04-7 | |

| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014585047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIHYDROXY-3,3',4',5'-TETRAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KFY8NTR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)